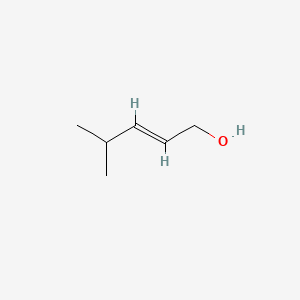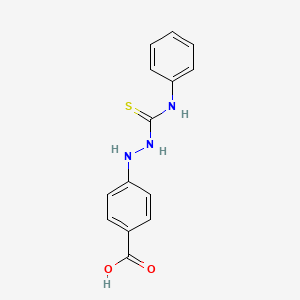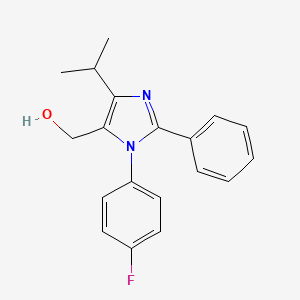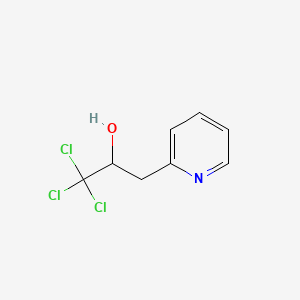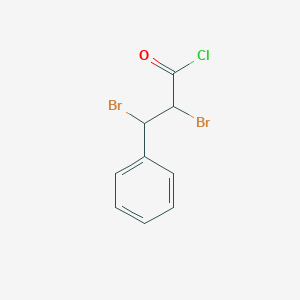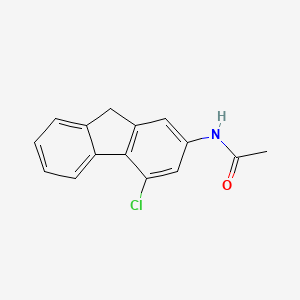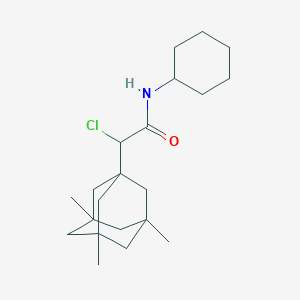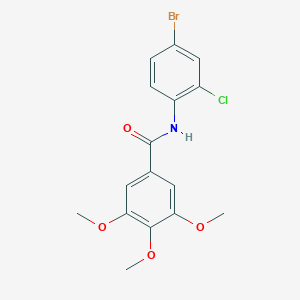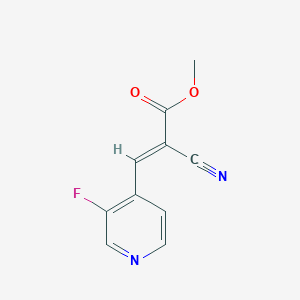
Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate is a chemical compound with the molecular formula C9H5FN2O2 It is known for its unique structure, which includes a cyano group, a fluoro-substituted pyridine ring, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate typically involves the reaction of 3-fluoro-4-pyridinecarboxaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The fluoro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.
科学的研究の応用
Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the synthesis of advanced materials and specialty chemicals, contributing to innovations in various industrial applications.
作用機序
The mechanism of action of Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The cyano group and the fluoro-substituted pyridine ring play crucial roles in its reactivity and binding affinity. These interactions can modulate biological pathways, leading to the observed effects in various applications. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
- 2-Cyano-3-(3-chloro-4-pyridinyl)-2-propenoate
- 2-Cyano-3-(3-methyl-4-pyridinyl)-2-propenoate
- 2-Cyano-3-(3-methoxy-4-pyridinyl)-2-propenoate
Uniqueness
Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate is unique due to the presence of the fluoro group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The fluoro group enhances the compound’s stability and can improve its binding affinity to specific targets, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
853347-81-6 |
|---|---|
分子式 |
C10H7FN2O2 |
分子量 |
206.17 g/mol |
IUPAC名 |
methyl (E)-2-cyano-3-(3-fluoropyridin-4-yl)prop-2-enoate |
InChI |
InChI=1S/C10H7FN2O2/c1-15-10(14)8(5-12)4-7-2-3-13-6-9(7)11/h2-4,6H,1H3/b8-4+ |
InChIキー |
DLMSOYGLBVLYQH-XBXARRHUSA-N |
異性体SMILES |
COC(=O)/C(=C/C1=C(C=NC=C1)F)/C#N |
正規SMILES |
COC(=O)C(=CC1=C(C=NC=C1)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


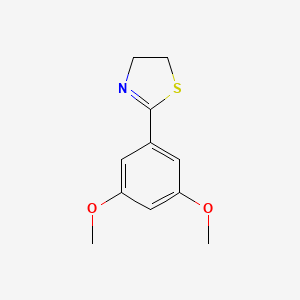
![2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol](/img/structure/B15075312.png)
